molecular formula C16H26O10 B14629592 Furan-2,5-dione;hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol CAS No. 56816-51-4

Furan-2,5-dione;hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol

Cat. No.: B14629592
CAS No.: 56816-51-4
M. Wt: 378.37 g/mol
InChI Key: YGKJXNGELLENCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] is a complex polymeric compound. It is formed through the polymerization of hexanedioic acid (also known as adipic acid), 2,5-furandione (commonly known as maleic anhydride), and oxybis[propanol] (also known as dipropylene glycol). This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] typically involves a polycondensation reaction. The reaction is carried out by heating hexanedioic acid, 2,5-furandione, and oxybis[propanol] in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired polymer.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polycondensation reactors. The reactants are fed into the reactor, and the reaction is carried out under controlled conditions. The resulting polymer is then purified and processed into various forms, such as pellets or powders, for further use.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the polymer’s properties.

    Substitution: Substitution reactions can introduce new functional groups into the polymer.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while substitution reactions may introduce new functional groups, such as hydroxyl or amino groups.

Scientific Research Applications

Hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] has a wide range of scientific research applications, including:

    Chemistry: The polymer is used as a precursor for the synthesis of various chemical compounds and materials.

    Biology: It is used in the development of biomaterials and drug delivery systems.

    Medicine: The polymer is explored for its potential use in medical devices and implants.

    Industry: It is used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] involves its interaction with various molecular targets and pathways. The polymer can interact with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as changes in cell signaling, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] can be compared with other similar compounds, such as:

    Polyesters: These polymers are formed from the polycondensation of diacids and diols, similar to hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol].

    Polyamides: These polymers are formed from the polycondensation of diacids and diamines.

    Polyurethanes: These polymers are formed from the reaction of diisocyanates with diols.

The uniqueness of hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] lies in its specific combination of monomers, which imparts unique properties and applications compared to other similar compounds.

Properties

CAS No.

56816-51-4

Molecular Formula

C16H26O10

Molecular Weight

378.37 g/mol

IUPAC Name

furan-2,5-dione;hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol

InChI

InChI=1S/C6H10O4.C6H14O3.C4H2O3/c7-5(8)3-1-2-4-6(9)10;7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;1-2H

InChI Key

YGKJXNGELLENCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC1=O.C(CCC(=O)O)CC(=O)O.C(CO)COCCCO

Related CAS

56816-51-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.